
zinc;dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;dodecane is a compound that combines zinc, a transition metal, with dodecane, a hydrocarbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of zinc;dodecane can be achieved through various methods. One common approach involves the reaction of zinc powder with dodecane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of advanced techniques such as hydrothermal and solvothermal methods can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Zinc;dodecane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of zinc and the hydrocarbon chain of dodecane.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce zinc oxide and various oxidized hydrocarbons, while reduction reactions may yield reduced zinc species and hydrocarbons .
Aplicaciones Científicas De Investigación
Zinc;dodecane has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of other zinc-containing compoundsIn industry, this compound is utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mecanismo De Acción
The mechanism of action of zinc;dodecane involves the interaction of zinc ions with various molecular targets. Zinc plays a catalytic, structural, and regulatory role in many biological processes. It can interact with enzymes, proteins, and other biomolecules, influencing their activity and function. The hydrocarbon chain of dodecane may also contribute to the compound’s overall properties and effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to zinc;dodecane include other zinc-organic compounds such as zinc;hexadecane and zinc;octadecane. These compounds share some properties with this compound but differ in their hydrocarbon chain length and specific applications .
Uniqueness: Its ability to undergo various chemical reactions and its role in scientific research make it a valuable compound in multiple fields .
Propiedades
Número CAS |
101549-69-3 |
|---|---|
Fórmula molecular |
C24H50Zn |
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
zinc;dodecane |
InChI |
InChI=1S/2C12H25.Zn/c2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*1,3-12H2,2H3;/q2*-1;+2 |
Clave InChI |
LSPQRDHGQCYTFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC[CH2-].CCCCCCCCCCC[CH2-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


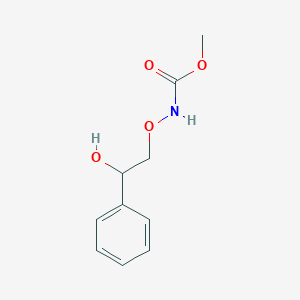
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
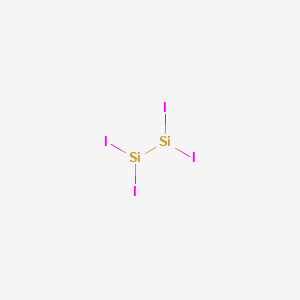
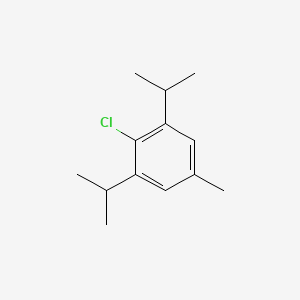
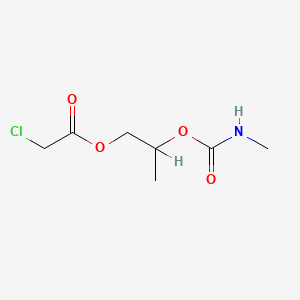
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
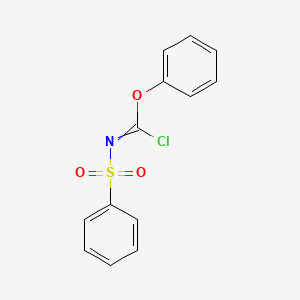
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
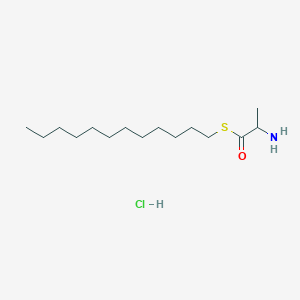
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
![4-[2-(4-Hydroxyphenyl)ethyl]benzonitrile](/img/structure/B14339904.png)
![3-[(2,2,2-Trifluoroethoxy)sulfonyl]propanoic acid](/img/structure/B14339914.png)
